1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a complex organic compound with the molecular formula C28H28N4O2S This compound is part of the purine family, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by the introduction of the propan-2-ylsulfanyl group through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-viral agent, given the biological activity of purine derivatives.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dibenzyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may have different substituents leading to variations in their reactivity and applications.
Properties
CAS No. |
327168-29-6 |
---|---|
Molecular Formula |
C23H24N4O2S |
Molecular Weight |
420.53 |
IUPAC Name |
1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
MXVOGKPBWNHTSO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.